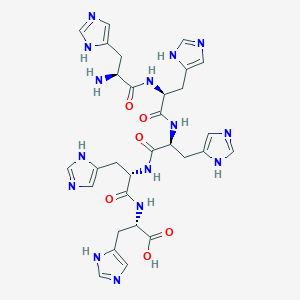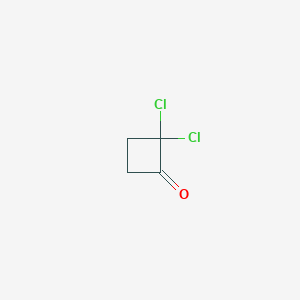
1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings with one double bond. This particular compound features a thione group (a sulfur analog of a ketone) attached to an ethane chain, which is further connected to a 6-methyl-3,4-dihydro-2H-pyran ring. The presence of both oxygen and sulfur atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-3,4-dihydro-2H-pyran with ethanethiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then continuously stirred and maintained at the desired temperature. The product is subsequently separated and purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The hydrogen atoms on the ethane chain can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used, often in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione involves its interaction with molecular targets through its thione and pyran groups. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyran ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the thione group and has different reactivity and applications.
6-Methyl-3,4-dihydro-2H-pyran: Similar structure but without the ethane-thione chain.
2-Acetyl-6-methyl-2,3-dihydropyran: Contains an acetyl group instead of a thione group.
Uniqueness
1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione is unique due to the presence of both a thione group and a pyran ring in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
65818-68-0 |
|---|---|
Molekularformel |
C8H12OS |
Molekulargewicht |
156.25 g/mol |
IUPAC-Name |
1-(6-methyl-3,4-dihydro-2H-pyran-3-yl)ethanethione |
InChI |
InChI=1S/C8H12OS/c1-6-3-4-8(5-9-6)7(2)10/h3,8H,4-5H2,1-2H3 |
InChI-Schlüssel |
KDQBEPSHZBKBBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CO1)C(=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)
![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)

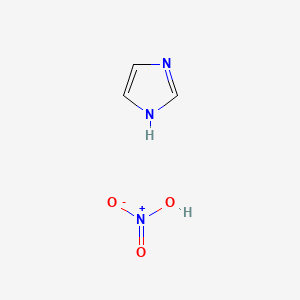
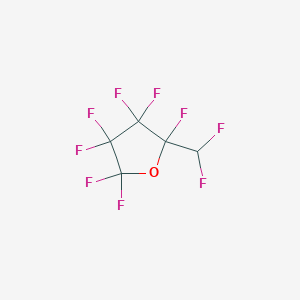
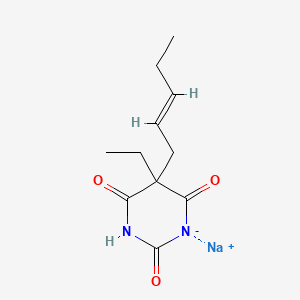
![2-Phenyl-5-{2-[4-(2-phenylethenyl)phenyl]ethenyl}-1,3,4-oxadiazole](/img/structure/B14488006.png)
![Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate](/img/structure/B14488024.png)
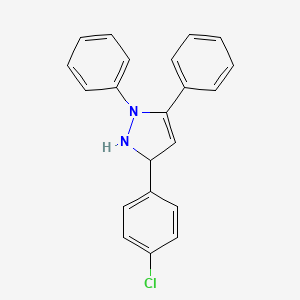
![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)


